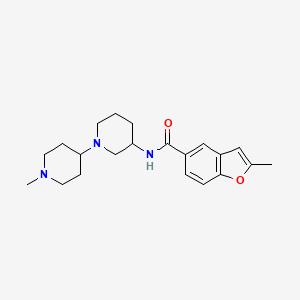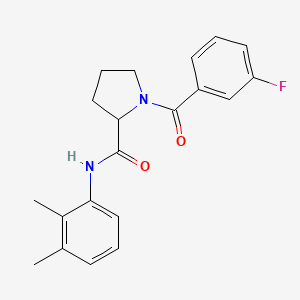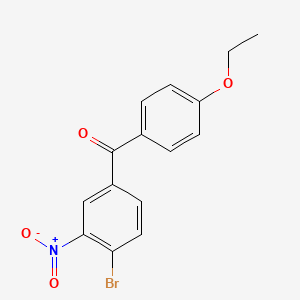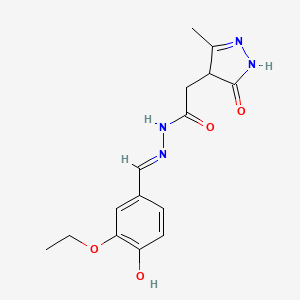![molecular formula C20H30N2O B5961743 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B5961743.png)
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A compound with a similar spirocyclic structure and pharmacological profile.
6-Isopropyl-9-methyl-1,4-dioxaspiro(4.5)decane-2-methanol: Another spirocyclic compound with different functional groups and applications.
Uniqueness
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16(2)19-7-5-18(6-8-19)13-21-11-4-9-20(14-21)10-12-22(15-20)17(3)23/h5-8,16H,4,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYGDDQGSJWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5961661.png)

![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)

![1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B5961681.png)

![3-(1-azepanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5961694.png)
![methyl [2-[(4-ethoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5961707.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5961708.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5961713.png)
![5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5961721.png)
![5-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5961727.png)
![1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5961733.png)

